4-(4-cyanopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
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Overview
Description
4-(4-cyanopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyanopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Cyanide Group: The cyanide group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Cyclopropylation: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent such as cyclopropyl bromide or cyclopropyl chloride.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an amino alcohol and an epoxide. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction between the morpholine derivative and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the cyanide group, converting it to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Amino derivatives of the cyanide group.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-cyanopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-cyanopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-cyanopyrimidin-2-yl)-N-cyclopropylpiperazine-1-carboxamide: Similar structure but with a piperazine ring instead of a morpholine ring.
4-(4-cyanopyrimidin-2-yl)-N-cyclopropylpyrrolidine-2-carboxamide: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-(4-cyanopyrimidin-2-yl)-N-cyclopropylpiperidine-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The uniqueness of 4-(4-cyanopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, may influence its binding affinity and selectivity for specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-(4-cyanopyrimidin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C13H15N5O2/c14-7-10-3-4-15-13(17-10)18-5-6-20-11(8-18)12(19)16-9-1-2-9/h3-4,9,11H,1-2,5-6,8H2,(H,16,19) |
InChI Key |
QMWWXXCELIVEPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=CC(=N3)C#N |
Origin of Product |
United States |
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